2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline
CAS No.: 1019489-98-5
Cat. No.: VC17752833
Molecular Formula: C13H15NS
Molecular Weight: 217.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019489-98-5 |
|---|---|
| Molecular Formula | C13H15NS |
| Molecular Weight | 217.33 g/mol |
| IUPAC Name | 2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline |
| Standard InChI | InChI=1S/C13H15NS/c1-10-3-4-13(11(2)7-10)14-8-12-5-6-15-9-12/h3-7,9,14H,8H2,1-2H3 |
| Standard InChI Key | LLVYCQOLPRYCLI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NCC2=CSC=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,4-Dimethyl-N-(thiophen-3-ylmethyl)aniline consists of a 2,4-dimethylaniline core, where the nitrogen atom of the aniline group is substituted with a thiophen-3-ylmethyl moiety. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is attached via a methylene (-CH₂-) linker to the amine group. This structural configuration confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
IUPAC Name and SMILES Notation
The systematic IUPAC name is 2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline, while its SMILES representation is CC1=CC(=C(C=C1)NCC2=CSC=C2)C, reflecting the positions of methyl groups on the benzene ring and the thiophene attachment .
Three-Dimensional Conformation
Computational models reveal that the thiophene ring adopts a nearly planar orientation relative to the aniline core, with the methylene spacer allowing limited rotational freedom. This geometry may facilitate π-π stacking interactions in supramolecular assemblies or protein binding pockets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2,4-dimethyl-N-(thiophen-3-ylmethyl)aniline typically involves a nucleophilic substitution reaction between 2,4-dimethylaniline and 3-(chloromethyl)thiophene. Alternative routes may employ reductive amination using thiophene-3-carbaldehyde and 2,4-dimethylaniline in the presence of a reducing agent such as sodium cyanoborohydride .
Key Intermediate: 3-(Chloromethyl)thiophene
The preparation of 3-(chloromethyl)thiophene, a critical precursor, is achieved via chloromethylation of thiophene using paraformaldehyde and hydrochloric acid under Friedel-Crafts conditions. This intermediate’s reactivity enables efficient coupling with aromatic amines .
Optimization of Reaction Conditions
Yields exceeding 70% are reported when the reaction is conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, with triethylamine as a base to scavenge HCl byproducts .
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 1H, thiophene-H), 6.95–6.85 (m, 2H, aromatic-H), 6.70 (d, J = 8.0 Hz, 1H, aromatic-H), 4.40 (s, 2H, -CH₂-), 2.30 (s, 3H, -CH₃), 2.25 (s, 3H, -CH₃) .
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IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), and 690 cm⁻¹ (C-S thiophene) .
Thermodynamic and Solubility Data
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C); highly soluble in chloroform and dimethyl sulfoxide (DMSO) .
Applications in Materials Science
Conducting Polymers
The aniline-thiophene hybrid structure serves as a monomer for synthesizing poly[4-(thiophen-3-yl)-aniline] composites. These materials exhibit enhanced electrical conductivity (10⁻² S/cm) when doped with palladium nanoparticles, making them suitable for sensor applications .
Schiff Base Ligands
Reaction with o-vanillin yields Schiff base complexes that coordinate transition metals (e.g., Cu²⁺, Zn²⁺). These complexes demonstrate catalytic activity in oxidation reactions, with turnover frequencies (TOF) exceeding 500 h⁻¹ .
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